N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with notable biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Compound Overview
The compound features a unique structural arrangement that includes a benzodioxane moiety , a morpholine group , and an imidazole ring . These components contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxane Moiety : This can be achieved through cyclization reactions involving dihydroxybenzene derivatives.
- Introduction of the Morpholine Group : This is often done via nucleophilic substitution reactions.
- Formation of the Imidazole Ring : This step may involve cyclization of appropriate precursors under acidic or basic conditions.
Enzyme Inhibition
Research has demonstrated that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, derivatives containing the benzodioxane moiety have shown:
- Inhibition of α-glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Weak inhibition against Acetylcholinesterase (AChE) : Suggesting potential applications in Alzheimer's disease treatment .
Antitumor Activity
Studies indicate that compounds featuring the imidazole and morpholine groups can exhibit antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 (Colorectal) | <10 |
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Caco2 (Colorectal) | 8 |
Other derivatives | Various (e.g., PC3, MDA-MB 231) | Variable |
These results highlight the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth.
The precise mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymatic Active Sites : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.
- Interference with Signal Transduction Pathways : It may disrupt pathways that promote cell proliferation and survival in cancer cells.
Case Studies
Case Study 1: Antidiabetic Potential
A study investigated the effect of similar compounds on α-glucosidase activity. Results indicated that certain derivatives significantly reduced enzyme activity, leading to decreased glucose levels in model organisms .
Case Study 2: Cancer Cell Proliferation
Another research effort assessed the antiproliferative effects of compounds similar to this compound across various cancer cell lines. The findings suggested that these compounds could effectively inhibit growth in multiple tumor types .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c27-20(24-14-1-2-16-17(9-14)30-8-7-29-16)15-11-26(13-23-15)19-10-18(21-12-22-19)25-3-5-28-6-4-25/h1-2,9-13H,3-8H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDYWQFPGEWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。